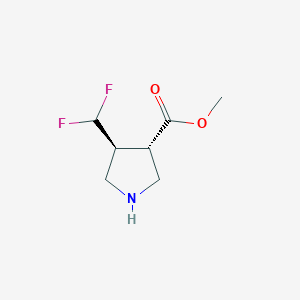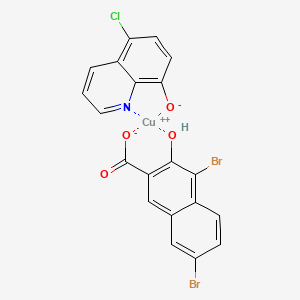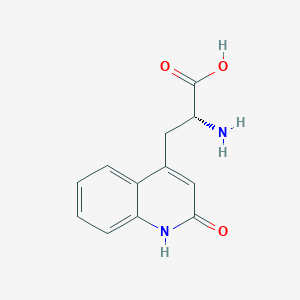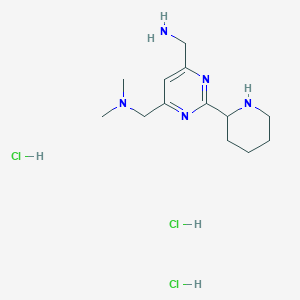
3-Iodo-8-methyl-1-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-8-methyl-1-naphthoic acid is an organic compound with the molecular formula C12H9IO2 It is a derivative of naphthoic acid, characterized by the presence of an iodine atom at the third position and a methyl group at the eighth position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-8-methyl-1-naphthoic acid typically involves the iodination of 8-methyl-1-naphthoic acid. One common method is the electrophilic substitution reaction where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow iodination processes. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-8-methyl-1-naphthoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
3-Iodo-8-methyl-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Iodo-8-methyl-1-naphthoic acid involves its interaction with specific molecular targets The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various biological molecules This interaction can affect molecular pathways and lead to specific biological effects
Comparaison Avec Des Composés Similaires
- 8-Iodo-1-naphthoic acid
- 3-Bromo-8-methyl-1-naphthoic acid
- 3-Chloro-8-methyl-1-naphthoic acid
Comparison: 3-Iodo-8-methyl-1-naphthoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromine or chlorine analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction patterns and reactivity profiles, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C12H9IO2 |
|---|---|
Poids moléculaire |
312.10 g/mol |
Nom IUPAC |
3-iodo-8-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H9IO2/c1-7-3-2-4-8-5-9(13)6-10(11(7)8)12(14)15/h2-6H,1H3,(H,14,15) |
Clé InChI |
KELJCXTXVLDOMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)



![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)


![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)




